1-DODECYL-PYRROLE-2,5-DIONE
Overview
Description
1-DODECYL-PYRROLE-2,5-DIONE, also known as N-dodecylmaleimide, is an organic compound with the molecular formula C16H27NO2. It is a derivative of maleimide, where a dodecyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Scientific Research Applications
1-DODECYL-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds. Its reactivity makes it useful in the development of new materials and polymers.
Biology: The compound is used in the study of biological systems, particularly in the modification of proteins and peptides. It can be used to introduce hydrophobic groups into biomolecules, affecting their properties and interactions.
Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and surfactants.
Future Directions
The future directions of “1H-Pyrrole-2,5-dione, 1-dodecyl-” research could involve exploring its potential pharmacological properties, including its anti-inflammatory and antimicrobial activities . Further studies could also focus on developing more efficient synthesis methods for this compound and its derivatives.
Mechanism of Action
Target of Action
N-Laurylmaleimide, also known as 1-dodecylpyrrole-2,5-dione, is a derivative of maleimide where the NH group is replaced with an alkyl group . The primary targets of N-Laurylmaleimide are thiol groups in proteins and peptides . It has been suggested that the β(1,3)glucan synthase, a membrane enzyme, could be a potential target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Mode of Action
N-Laurylmaleimide is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . This reactivity is a special feature of maleimides, which are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions .
Biochemical Pathways
It is known that the compound can affect the flux of metabolites through metabolic pathways, ensuring that the output of the pathways meets biological demand . It is also suggested that N-Laurylmaleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as tetrahydrofuran . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
It is known that the compound can modify cysteine residues in proteins and peptides, which could potentially alter their function . Additionally, N-Laurylmaleimide has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Action Environment
The action of N-Laurylmaleimide can be influenced by environmental factors. For instance, the compound was dissolved in tetrahydrofuran to precipitate the proteins present in the biofluid sample, provide a reaction environment for derivatization, and enable the use of SUPRAS as the dispersing agent . These factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-Laurylmaleimide plays a significant role in biochemical reactions. It has been used in the derivatization of glutathione, a critical antioxidant in biofluids . The compound interacts with glutathione in a reaction environment provided by tetrahydrofuran . This interaction is crucial for the determination of glutathione concentrations, which can be used for clinical diagnostics .
Cellular Effects
It has been observed that N-Laurylmaleimide-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells . These cells can facilitate rapid endothelialization after vascular injury .
Molecular Mechanism
It is known that N-Laurylmaleimide can induce the expression of CD31, a protein involved in cell adhesion and cell signaling . This suggests that N-Laurylmaleimide may exert its effects at the molecular level by influencing protein expression and cell signaling pathways .
Temporal Effects in Laboratory Settings
It has been used in a study where it was dissolved in tetrahydrofuran to precipitate proteins present in biofluid samples . This suggests that N-Laurylmaleimide may have an impact on protein stability and degradation over time .
Metabolic Pathways
Given its interaction with glutathione, it may be involved in antioxidant metabolism .
Transport and Distribution
Given its solubility in tetrahydrofuran, it may be distributed within cells and tissues through passive diffusion .
Subcellular Localization
Given its interaction with glutathione, it may be localized in the cytoplasm where glutathione is predominantly found .
Preparation Methods
The synthesis of 1-DODECYL-PYRROLE-2,5-DIONE typically involves the reaction of maleic anhydride with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Maleic Anhydride with Dodecylamine: Maleic anhydride reacts with dodecylamine in an organic solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using methods such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-DODECYL-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the dodecyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where the dodecyl group can be replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, such as Diels-Alder reactions, where it acts as a dienophile.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-DODECYL-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1-decyl-: This compound has a shorter alkyl chain compared to this compound. The difference in chain length can affect the compound’s solubility and reactivity.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has an aromatic substituent instead of an alkyl chain. The presence of the aromatic ring can influence the compound’s electronic properties and reactivity.
1H-Pyrrole-2,5-dione, 1-vinyl-: This compound has a vinyl group, which can participate in polymerization reactions. The vinyl group provides different reactivity compared to the dodecyl group.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific hydrophobic properties and influences its interactions with other molecules.
Properties
IUPAC Name |
1-dodecylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLJZNSZJHXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066223 | |
Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17616-03-4 | |
Record name | N-Dodecylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Laurylmaleimide facilitate the analysis of glutathione in complex biofluids?
A1: N-Laurylmaleimide plays a crucial role in this analytical method by reacting specifically with glutathione (GSH) through a thiol-maleimide derivatization. This reaction forms a stable thioether bond between the thiol group of GSH and the maleimide group of N-Laurylmaleimide []. This derivatization step serves three key purposes:
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